molecular formula C20H13NO4 B12487103 methyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12487103
M. Wt: 331.3 g/mol
InChI Key: DCNSLSHPOLJFAP-UHFFFAOYSA-N
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Description

METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a naphthalene ring fused to an isoindole structure, with a methyl ester group attached to the carboxylate moiety

Properties

Molecular Formula

C20H13NO4

Molecular Weight

331.3 g/mol

IUPAC Name

methyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H13NO4/c1-25-20(24)14-7-9-16-17(11-14)19(23)21(18(16)22)15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3

InChI Key

DCNSLSHPOLJFAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to form the intermediate isoindole derivative. This intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • NAPHTHALENE-2-CARBOXYLIC ACID
  • PHTHALIC ANHYDRIDE
  • METHYL PHTHALATE

Uniqueness

METHYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its fused naphthalene-isoindole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

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